molecular formula C20H20N4O6S B2791165 3,5-dimethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 313554-95-9

3,5-dimethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No. B2791165
CAS RN: 313554-95-9
M. Wt: 444.46
InChI Key: QSRZKQCXTVOYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C18H15N5O6S2/c1-29-18-17 (19-10-11-20-18)22-31 (27,28)14-6-2-12 (3-7-14)21-15 (24)8-4-13-5-9-16 (30-13)23 (25)26/h2-11H,1H3, (H,19,22) (H,21,24)/b8-4+ .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Inhibitor of Acyl-CoA: Cholesterol O-Acyltransferase

This compound has been identified as an inhibitor of Acyl-CoA: Cholesterol O-Acyltransferase (ACAT) in a study . ACAT is an enzyme involved in cholesterol metabolism, and inhibiting it can help control cholesterol levels in the body. The compound exhibited a high level of hypocholesterolemic activity in vivo .

Anti-tauopathies Agent

The compound has been discovered as a potential anti-tauopathies agent . Tauopathies are a class of neurodegenerative diseases associated with the pathological aggregation of tau protein in the human brain. The compound was found to inhibit the formation of tau aggregates and neuroinflammation .

Potential Therapeutic Agent for Hypercholesterolemia and Atherosclerosis

Due to its inhibitory effect on ACAT, the compound has been suggested as a potential therapeutic agent for hypercholesterolemia and atherosclerosis . These conditions are characterized by high cholesterol levels and the buildup of plaque in the arteries, respectively .

Inhibitor of DAPK1 and CSF1R

The compound has been identified as a dual inhibitor of Death-associated protein kinase 1 (DAPK1) and Colony Stimulating Factor 1 Receptor (CSF1R) . DAPK1 is involved in cell death and autophagy, while CSF1R is involved in the survival, proliferation, and differentiation of monocytes and macrophages .

Potential Treatment for Neurodegenerative Diseases

Given its inhibitory effects on DAPK1 and CSF1R, the compound could potentially be used in the treatment of neurodegenerative diseases . These diseases, which include Alzheimer’s and Parkinson’s, are characterized by the progressive loss of structure or function of neurons .

Potential Anti-inflammatory Agent

The compound’s ability to inhibit CSF1R suggests that it could potentially be used as an anti-inflammatory agent . Inflammation is a key factor in many diseases, including heart disease, cancer, and autoimmune disorders .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3,5-dimethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6S/c1-28-15-10-13(11-16(12-15)29-2)19(25)23-14-4-6-17(7-5-14)31(26,27)24-18-20(30-3)22-9-8-21-18/h4-12H,1-3H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRZKQCXTVOYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.